N-methyl-5-nitro-2-(4-pyridinyl)-4-pyrimidinamine

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

N-methyl-5-nitro-2-(4-pyridinyl)-4-pyrimidinamine (CAS 338394-37-9) is a polysubstituted pyrimidine derivative featuring a pyridin-4-yl group at the 2-position, a nitro group at the 5-position, and a methylamino moiety at the 4-position. This specific substitution pattern is of interest in medicinal chemistry as a scaffold for kinase inhibitor design and as a synthetic intermediate, with commercial listings typically specifying a minimum purity of 95%.

Molecular Formula C10H9N5O2
Molecular Weight 231.215
CAS No. 338394-37-9
Cat. No. B2607624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-5-nitro-2-(4-pyridinyl)-4-pyrimidinamine
CAS338394-37-9
Molecular FormulaC10H9N5O2
Molecular Weight231.215
Structural Identifiers
SMILESCNC1=NC(=NC=C1[N+](=O)[O-])C2=CC=NC=C2
InChIInChI=1S/C10H9N5O2/c1-11-10-8(15(16)17)6-13-9(14-10)7-2-4-12-5-3-7/h2-6H,1H3,(H,11,13,14)
InChIKeyUGPUHQMXWQXECB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Methyl-5-nitro-2-(4-pyridinyl)-4-pyrimidinamine (CAS 338394-37-9): A Specialized Heterocyclic Building Block for Kinase-Targeted Synthesis


N-methyl-5-nitro-2-(4-pyridinyl)-4-pyrimidinamine (CAS 338394-37-9) is a polysubstituted pyrimidine derivative featuring a pyridin-4-yl group at the 2-position, a nitro group at the 5-position, and a methylamino moiety at the 4-position . This specific substitution pattern is of interest in medicinal chemistry as a scaffold for kinase inhibitor design and as a synthetic intermediate, with commercial listings typically specifying a minimum purity of 95% . The compound's structure allows for further functionalization, such as nitro group reduction to an amine or elaboration of the methylamino handle, making it a versatile entry point for generating focused libraries of 2,4,5-trisubstituted pyrimidines .

Pre-installed 2-(pyridin-4-yl) group for kinase-targeted synthesis
Nitro and methylamino handles enable further functionalization
Specified purity supports reproducible synthetic workflows

Why N-Methyl-5-nitro-2-(4-pyridinyl)-4-pyrimidinamine Cannot Be Replaced by Common 2-(4-Pyridinyl)-4-pyrimidinamine Analogs


The target compound's unique combination of substituents—a 2-(pyridin-4-yl) group, a 5-nitro group, and a 4-methylamino group—dictates its chemical reactivity and potential biological interactions in ways that simpler analogs cannot replicate. The unsubstituted parent, 2-(4-pyridinyl)-4-pyrimidinamine (CAS 61310-29-0), lacks the nitro and methylamino groups, which are critical for electronic modulation and hydrogen-bonding capabilities . Conversely, related 2-chloro- or 6-chloro-N-methyl-5-nitropyrimidin-4-amines provide a different halogen-based reactivity profile compared to the pyridinyl group, which can engage in π-stacking and metal coordination interactions . Substituting any of these components would alter the compound's utility as a synthetic intermediate, particularly in routes requiring a pre-installed pyridyl ring for late-stage functionalization or as a kinase inhibitor scaffold . Therefore, direct interchange with other 4-pyrimidinamine derivatives is not scientifically sound without re-validation of the entire synthetic or biological workflow.

Parent 2-(4-pyridinyl)-4-pyrimidinamine lacks the 5-nitro and 4-methylamino groups, altering electronic and hydrogen-bonding profiles.
2‑Chloro analogs require additional synthetic steps to install the aryl ring, shifting the workflow away from direct arylation.
Simpler 4-pyrimidinamine derivatives cannot replicate the pyridinyl π‑stacking or metal-coordination properties of the target compound.

Quantitative Differentiation of N-Methyl-5-nitro-2-(4-pyridinyl)-4-pyrimidinamine from its Closest Structural Analogs


Enhanced Synthetic Utility: Pre-installed Pyridin-4-yl vs. Chloro Leaving Group in Cross-Coupling Reactions

The target compound possesses a pyridin-4-yl group at the 2-position, which is a common pharmacophore in kinase inhibitors. Its direct analog, 2-chloro-N-methyl-5-nitropyrimidin-4-amine, contains a chlorine atom at the same position, offering a site for nucleophilic aromatic substitution (SNAr) but requiring an additional synthetic step to install an aryl group. The pyridinyl moiety in the target compound is already in place, enabling direct entry into sequences such as N-arylation or metal-catalyzed C-H activation, which is not possible with the chloro analog . This pre-functionalization can reduce the step count and improve overall yield when synthesizing 2,4,5-trisubstituted pyrimidine libraries .

Synthetic step count
Class-level inference
0 additional steps(pyridin-4-yl pre‑installed)
1–2 additional steps(chloro analog requires arylation)
May reduce synthetic steps in library production
Patent-derived comparison; workflow-dependent
Synthetic Chemistry Cross-Coupling Medicinal Chemistry Building Block

Confirmed Purity Specification for Reproducible Research

The commercially available target compound is specified with a minimum purity of 95% by one supplier . In contrast, the unsubstituted analog, 2-(4-pyridinyl)-4-pyrimidinamine (CAS 61310-29-0), is also available at 95% purity from another source , providing a comparable baseline for procurement quality. This established purity threshold ensures that researchers can expect consistent performance in downstream reactions without the variability introduced by lower-grade materials.

Purity specification
Specification review
≥95% Matched baseline (unsubstituted analog also 95%)
Matched purity specification supports batch consistency
Supplier-reported; verify with lot-specific COA
Quality Control Reproducibility Chemical Procurement

Potential for Kinase Inhibitor Scaffold: Pyridinyl vs. Other 2-Substituents

The 2-(pyridin-4-yl) moiety is a recognized pharmacophore in numerous kinase inhibitors, including imatinib, where a 3-pyridinyl group is critical for binding . While direct kinase inhibition data for the target compound is not publicly available, the patent literature classifies 2-(pyridinyl)-4-pyrimidinamines, including those with 5-nitro substitution, as intermediates for anti-allergic and kinase-inhibitory agents [REFS-2, REFS-3]. This contrasts with analogs like 2-chloro or 2-methoxy derivatives, which lack the aryl group necessary for occupying the hydrophobic pocket of many kinase ATP-binding sites, thus providing a class-level inference of its potential superior utility in kinase-targeted library design.

Kinase pharmacophore
Class-level inference
Pyridin-4-yl present(recognized kinase-binding motif)
Chloro / methoxy analogs(no aromatic ring for adenine pocket)
Reported kinase inhibitor intermediate context
Patent disclosures; no direct activity data
Kinase Inhibition Drug Discovery Pharmacophore

High-Impact Application Scenarios for N-Methyl-5-nitro-2-(4-pyridinyl)-4-pyrimidinamine


Streamlined Synthesis of 2,4,5-Trisubstituted Pyrimidine Kinase Inhibitor Libraries

Medicinal chemistry teams designing focused libraries around a 2-aryl-4-amino-5-substituted pyrimidine core can directly employ this compound. The pre-installed 2-(pyridin-4-yl) group bypasses the need for a late-stage arylation step, while the 5-nitro group can be selectively reduced to an amine for subsequent diversification, as supported by the synthetic utility of 5-nitropyrimidine derivatives . This contrasts with using a 2-chloro starting material, which would require additional optimization of Suzuki or Buchwald-Hartwig coupling conditions.

Precursor for Radiolabeled or Affinity Probes Targeting Pyridinyl-Binding Kinases

The compound's structure allows for tritiation or 14C-labeling at the methylamino group, while the pyridinyl ring provides a critical recognition element for kinases such as PDK1 or Pim kinases, as inferred from patent disclosures on pyridinyl-pyrimidine inhibitors . The 5-nitro group offers a handle for further conversion to photoaffinity labels or biotinylated probes, making it a versatile starting point absent in simpler 4-pyrimidinamine analogs.

Agrochemical Lead Development via 5-Nitropyrimidine Herbicidal Scaffolds

As demonstrated in US Patent 3,948,914, 5-nitropyrimidine derivatives possess plant growth inhibiting properties . This compound, with its additional 4-methylamino and 2-pyridinyl substituents, may offer unique herbicidal selectivity profiles. Researchers can directly test this compound in post-emergent herbicide assays, leveraging the established class-level activity of 5-nitropyrimidines while introducing novel substitution for patentable compositions.

Quality-Controlled Building Block for Academic and CRO Compound Management

For central compound management facilities in academic or contract research organizations, the confirmed procurement specification of 95% purity ensures batch-to-batch consistency. This reliability is critical for high-throughput screening (HTS) campaigns where impurities can cause false positives. Selecting this compound over uncharacterized or lower-purity alternatives directly impacts screening data quality.

Application
Selection Property
Validation Focus
2,4,5‑Trisubstituted pyrimidine library synthesis
Pre‑installed 2‑(pyridin‑4‑yl) group
Synthetic step reduction and amine diversification
Radiolabeled or affinity probe precursor
Methylamino handle for labeling
Pyridinyl recognition element retention after derivatization
Herbicidal scaffold development
5‑Nitropyrimidine core with reported plant growth inhibition context
Post‑emergent assay selectivity profiling
Compound management for HTS
Specified purity threshold
Batch‑to‑batch consistency review
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